bis-(chloro-phenyl-methylene)-hydrazine
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Overview
Description
bis-(chloro-phenyl-methylene)-hydrazine is an organic compound characterized by the presence of two phenyl groups attached to a hydrazine moiety through methylene bridges, each substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(chloro-phenyl-methylene)-hydrazine typically involves the reaction of phenylhydrazine with chlorinated methylene compounds under controlled conditions. One common method includes the reaction of phenylhydrazine with dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
bis-(chloro-phenyl-methylene)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a wide range of functionalized hydrazine derivatives.
Scientific Research Applications
bis-(chloro-phenyl-methylene)-hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis-(chloro-phenyl-methylene)-hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: Similar structure but with pyrrole groups instead of phenyl groups.
1,2-Bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: Contains dimethyl-substituted pyrrole groups.
Uniqueness
bis-(chloro-phenyl-methylene)-hydrazine is unique due to the presence of chlorine atoms and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
729-44-2 |
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Molecular Formula |
C14H10Cl2N2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
N-[chloro(phenyl)methylidene]benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C14H10Cl2N2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
SAZIGIAVMOYTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
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